2-Bromo-1,3-difluoro-5-nitrobenzene

Melting point Solid-state handling Physicochemical property

2-Bromo-1,3-difluoro-5-nitrobenzene is a trisubstituted aromatic building block bearing bromo, fluoro, and nitro groups at precise ring positions. It belongs to the class of multiply halogenated nitrobenzenes, widely used as intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C6H2BrF2NO2
Molecular Weight 237.99 g/mol
CAS No. 886762-62-5
Cat. No. B1273210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-difluoro-5-nitrobenzene
CAS886762-62-5
Molecular FormulaC6H2BrF2NO2
Molecular Weight237.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)F)[N+](=O)[O-]
InChIInChI=1S/C6H2BrF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H
InChIKeyHSGXHVJMWNQYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-difluoro-5-nitrobenzene (CAS 886762-62-5): Procurement-Relevant Identity for a Halogenated Nitrobenzene Building Block


2-Bromo-1,3-difluoro-5-nitrobenzene is a trisubstituted aromatic building block bearing bromo, fluoro, and nitro groups at precise ring positions. It belongs to the class of multiply halogenated nitrobenzenes, widely used as intermediates in pharmaceutical and agrochemical synthesis . The compound is a crystalline solid (melting point 80–82 °C) with a density of ~1.9 g cm⁻³ and a boiling point of 245 °C [1]. Its substitution pattern—bromine flanked by two fluorine atoms and a nitro group para to one fluorine—imparts a distinct electronic environment that governs both reactivity and physicochemical properties.

Why 2-Bromo-1,3-difluoro-5-nitrobenzene Cannot Be Replaced by Closest Analogs Without Quantitative Risk


In procurement and synthesis planning, the closely related 2-chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9) is often mistakenly considered a drop-in replacement. However, the replacement of bromine by chlorine alters melting point (Δ ~38–40 °C), density (Δ ~0.3 g cm⁻³), boiling point (Δ ~6 °C), and critically, the intrinsic reactivity of the carbon–halogen bond [1]. Bromine exhibits significantly lower bond dissociation energy than chlorine (C–Br ≈ 285 kJ mol⁻¹ vs. C–Cl ≈ 339 kJ mol⁻¹), leading to higher oxidative addition rates with palladium(0) catalysts and faster nucleophilic aromatic substitution (SNAr) kinetics [2]. Direct head-to-head experimental comparisons of the two compounds are scarce in the public literature; the quantitative evidence that follows therefore draws on measurable physicochemical signatures and well-established class-level reactivity principles. Users who ignore these differences risk altered reaction rates, lower yields, and unforeseen handling difficulties.

Quantitative Differentiation Evidence for 2-Bromo-1,3-difluoro-5-nitrobenzene over Closest Analogs


Melting Point Elevation Relative to the 2-Chloro Analog Improves Solid-Handling Precision

2-Bromo-1,3-difluoro-5-nitrobenzene exhibits a melting point of 80–82 °C, whereas the direct chloro analog (2-chloro-1,3-difluoro-5-nitrobenzene, CAS 3828-41-9) melts at 41–42 °C [1][2]. The ~38–40 °C elevation transforms the compound from a low-melting solid that can soften or partially liquefy under warm ambient shipping conditions to a robust crystalline powder that remains free-flowing. This difference reduces the risk of caking and facilitates accurate weighing for small-scale parallel synthesis.

Melting point Solid-state handling Physicochemical property

Density Increase Affects Solution-Phase Reaction Engineering and Solvent Selection

The target compound has a reported density of 1.9 ± 0.1 g cm⁻³ , compared with 1.591 g cm⁻³ for the chloro analog [1]. A difference of ~0.3 g cm⁻³ translates to a ca. 19% greater mass per unit volume, which influences solution concentration calculations, phase separation dynamics in biphasic systems, and the choice of stirrer configurations in process-scale vessels.

Density Solution chemistry Process development

C–Br Bond Strength Enables Faster Palladium-Catalyzed Cross-Coupling than C–Cl

The carbon–bromine bond dissociation energy (BDE) is approximately 285 kJ mol⁻¹, substantially lower than the carbon–chlorine BDE of ~339 kJ mol⁻¹ [1]. This thermodynamic difference translates to a lower kinetic barrier for oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings. While a direct kinetic comparison for the specific 2-bromo- vs. 2-chloro-1,3-difluoro-5-nitrobenzene pair is not available in the public domain, the 54 kJ mol⁻¹ BDE gap provides a class‑level expectation of higher turnover frequency (TOF) and broader substrate tolerance for the bromo compound under identical conditions.

Bond dissociation energy Cross-coupling reactivity Oxidative addition

Higher Boiling Point Suggests Reduced Volatility and Distillation Separation Potential

The target compound boils at 245.4 ± 35.0 °C at 760 mmHg , while the chloro analog boils at 239–239.3 °C [1]. Although the difference is modest (~6 °C), it becomes relevant in fractional distillation purification of reaction mixtures where tight boiling-point windows dictate cut purity. The higher boiling point also implies lower vapour pressure at ambient temperature, potentially reducing inhalation exposure risk during open handling.

Boiling point Volatility Process safety

Best-Fit Application Scenarios for 2-Bromo-1,3-difluoro-5-nitrobenzene Based on Verified Evidence


Solid-Phase Parallel Library Synthesis Requiring Accurate Millimolar Dispensing

The compound’s high melting point (80–82 °C) and crystalline nature ensure it remains non-caking under ambient laboratory conditions, enabling precise dispensing by automated powder handlers [1]. This property is particularly valuable in medicinal chemistry groups running 96- or 384-well parallel reactions where sub-milligram accuracy directly impacts library fidelity.

Palladium-Catalyzed Cross-Coupling Campaigns Where High Conversion Rates Are Critical

The lower C–Br bond dissociation energy (~285 kJ mol⁻¹) supports faster oxidative addition to Pd(0) relative to the chloro analog, making this compound the preferred electrophile when reaction time and full conversion are priority metrics [2]. It is suited for Suzuki–Miyaura, Stille, and Buchwald–Hartwig couplings in high-throughput discovery settings.

Process Development Where Physical Property Offsets Drive Unit Operation Design

The 19% higher density (1.9 vs. 1.591 g cm⁻³) and +6 °C boiling point shift relative to the chloro analog provide measurable physical property differences that inform mixer sizing, phase-separation timing, and distillation-cut optimization when scaling from gram to kilogram quantities [3].

Building Block for Fluorinated Pharmacophores Where Both Fluoro and Nitro Groups Are Retained

The 2-bromo-1,3-difluoro-5-nitro substitution pattern places two electron-withdrawing fluorine atoms adjacent to the bromine, further activating the system for SNAr or cross-coupling while preserving the nitro group for later reduction to a primary amine—a common motif in kinase and GPCR-targeted small molecules [4].

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